3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone
Description
Properties
IUPAC Name |
3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-4-2-1-3(6(12)8-4)7(13)9-5(2)11/h2-3H,1H2,(H,8,10,12)(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVWSEJMJPHQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)C1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone can be achieved through several synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone . Another well-explored protocol is the one-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . These reactions typically require specific conditions, such as the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of different substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential pharmaceutical applications due to its biological activity. Research indicates that derivatives of 3,7-Diaza-bicyclo[3.3.1]nonane exhibit a range of pharmacological effects:
- Antimicrobial Activity : Studies have shown that compounds derived from this bicyclic structure possess significant antimicrobial properties against various bacterial strains. For instance, derivatives have demonstrated effectiveness against Gram-positive bacteria like Bacillus cereus and Bacillus thuringiensis .
- Anticancer Properties : The compound has also been studied for its anticancer potential. Certain derivatives have been identified as potent inhibitors against thymidylate synthase, an important enzyme in DNA synthesis, which could lead to the development of new anticancer agents .
Catalytic Applications
The transition metal complexes of 3,7-Diaza-bicyclo[3.3.1]nonane have shown promise as effective catalysts in various chemical reactions:
- Oxidation Catalysis : These metal complexes are noted for their efficiency as oxidation catalysts in organic synthesis . Their ability to facilitate oxidation reactions makes them valuable in industrial applications such as bleaching agents in detergents.
Molecular Recognition
The unique structure of 3,7-Diaza-bicyclo[3.3.1]nonane allows it to function effectively in molecular recognition processes:
- Host-Guest Chemistry : The compound's ability to form stable complexes with various guest molecules has implications in the development of sensors and drug delivery systems . Its conformational flexibility enhances its interaction with target molecules.
Case Study 1: Antimicrobial Activity Evaluation
In a study published by Özyazıcı et al., several derivatives of 3,7-Diaza-bicyclo[3.3.1]nonane were synthesized and evaluated for their antimicrobial activity using disc diffusion methods against a panel of bacterial strains . The results indicated that specific modifications to the bicyclic structure significantly enhanced antimicrobial potency.
A comprehensive study explored the synthesis of novel derivatives of 3,7-Diaza-bicyclo[3.3.1]nonane and their biological activities . The findings revealed that certain derivatives exhibited notable anticancer properties by inhibiting cell proliferation in various cancer cell lines.
Mechanism of Action
The mechanism of action of 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
2.1.1. Dihedral Angles and Symmetry
The bispidine-tetraone core exhibits a consistent dihedral angle (~74–75°) between its imide planes, a feature shared with derivatives like 9,9-dimethyl and 9-methyl-9-phenyl analogs. However, symmetry varies:
- 9,9-Dimethyl derivative : Occupies a crystallographic twofold axis, approximating C2v symmetry .
- Spiro-cyclopentane derivative : Retains Cs symmetry due to the spiro junction, adopting an envelope conformation for the cyclopentane ring .
- 9-Methyl-9-phenyl analog : Loses symmetry entirely when solvated with dimethylformamide (DMF), forming hydrogen-bonded chains instead of ribbons .
| Compound | Dihedral Angle (°) | Symmetry | Supramolecular Arrangement |
|---|---|---|---|
| Bispidine-tetraone core | 74.87–74.83 | C2v | Ribbons (trans-amide H-bonds) |
| Spiro-cyclopentane derivative | 73.86 | Cs | Ribbons (cis-amide H-bonds) |
| 9-Methyl-9-phenyl + DMF | 74.83 | None | Chains (solvent-mediated) |
2.1.2. Substituent Effects on Hydrogen Bonding
- Unsubstituted analogs (e.g., GOHHER): Form 3D hydrogen-bonded networks using all NH and carbonyl groups .
- N-Alkylated derivatives (e.g., BAHFIZ): Lose one NH group, forming dimers instead of networks .
- Tetraaryl derivatives : Adopt chair-boat conformations with equatorial aryl groups, influencing π-π stacking and steric interactions .
Supramolecular and Crystallographic Behavior
The bispidine-tetraone core’s ability to form hydrogen-bonded ribbons or chains is highly substituent-dependent:
- 9,9-Dimethyl derivative : Forms trans-amide ribbons with zigzag patterns .
- Spiro-cyclopentane analog : Generates cis-amide ribbons due to steric constraints .
- Solvated analogs (e.g., with DMF): Disrupt ribbon formation, favoring solvent-bridged chains .
In contrast, tetraaryl-3,7-diazabicyclo derivatives exhibit chair-boat conformations with equatorial aryl groups, enabling unique crystal packing absent in simpler analogs .
Biological Activity
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its interactions with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs), and highlights its potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by two nitrogen atoms in the bicyclic framework. The presence of multiple carbonyl groups at positions 2, 4, 6, and 8 enhances its reactivity and potential interactions with biological macromolecules.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Research indicates that 3,7-diazabicyclo[3.3.1]nonane derivatives interact effectively with nAChRs. These receptors play critical roles in neurotransmission and have been implicated in various neurological disorders.
- Subtype Selectivity : Modifications to the basic scaffold can lead to compounds with selective affinities for specific nAChR subtypes, such as α4β2 and α7. For instance, introducing a carboxamide group has been shown to significantly increase binding affinity to the α4β2 subtype while maintaining selectivity over other subtypes .
- Electrophysiological Studies : Electrophysiological responses from Xenopus oocytes expressing various nAChR subtypes demonstrate that certain derivatives exhibit agonistic activity, while others may act as partial agonists or antagonists depending on their substituents .
Therapeutic Potential
The diverse biological activities of 3,7-diazabicyclo[3.3.1]nonane derivatives suggest potential therapeutic applications:
- Neurological Disorders : Given their interaction with nAChRs, these compounds are being investigated for treating conditions such as Alzheimer's disease and schizophrenia .
- Orexin Receptor Antagonism : Some derivatives have been identified as non-peptide antagonists of orexin receptors, which are involved in regulating sleep and appetite. This suggests their utility in treating sleep disorders and obesity .
Study 1: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on various derivatives of 3,7-diazabicyclo[3.3.1]nonane to determine the influence of different substituents on biological activity. The results indicated that:
- Small Alkyl Groups : Compounds with small alkyl chains showed higher affinities for nAChRs compared to those with larger or more complex substituents.
- Aryl Substituents : The introduction of para-substituted phenyl groups altered the receptor interaction profile, shifting some compounds from agonistic to antagonistic behavior .
| Compound | Substituent | nAChR Affinity (Ki) | Activity Type |
|---|---|---|---|
| A | Methyl | 50 nM | Agonist |
| B | Phenyl | 200 nM | Partial Agonist |
| C | Carboxamide | 10 nM | Agonist |
Study 2: Pharmacological Evaluation
In another study, a series of synthesized derivatives were evaluated for their pharmacological properties:
- Anticholinergic Activity : Certain derivatives demonstrated significant anticholinergic effects, indicating their potential use in treating conditions associated with excessive cholinergic activity.
- Hypotensive Effects : Some compounds exhibited hypotensive properties in animal models, suggesting further exploration for cardiovascular applications .
Q & A
Q. What are the primary synthetic routes for 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone, and how do reaction conditions influence product purity?
The compound is commonly synthesized via multicomponent reactions. A key method involves the double condensation of 1,3-acetonedicarboxylates with 1,2- or 1,4-dicarbonyl compounds under acidic conditions . For example, phenyliodonium diacetate (PIDA)-mediated oxidation of phenols followed by double Michael condensation yields polysubstituted bicyclo[3.3.1]nonane derivatives (up to 90% yield) . Another approach starts with dimethyl malonate, proceeding through regioselective diallylation and ring-closing olefin metathesis to generate functionalized derivatives . Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products like regioisomers or uncyclized intermediates.
Q. What spectroscopic techniques are most reliable for distinguishing regioisomers or diastereomers in functionalized derivatives?
- NMR : and chemical shifts differentiate regioisomers. For example, 1-carbethoxy-2,4,6,8-tetraaryl derivatives exhibit distinct splitting patterns for bridgehead protons (δ 4.2–5.0 ppm) and carbonyl carbons (δ 165–175 ppm) .
- X-ray diffraction : Essential for resolving ambiguous cases, such as diastereomeric mixtures with similar substituents (e.g., aliphatic vs. aryl groups) .
Advanced Research Questions
Q. How do electronic and steric effects govern regioselectivity in N-functionalization reactions?
Regioselective alkylation or acylation occurs preferentially at the nitrogen in the boat-conformation piperidine ring due to reduced steric hindrance. For example:
- N-Methylation : Proceeds first at the boat-conformation nitrogen, requiring harsh conditions (e.g., excess MeI, elevated temperatures) for substitution at the chair-conformation nitrogen .
- Diallylation : 3,7-Diallyl derivatives form via regioselective diallylation of the tetraoxobispidine core, enabling downstream metathesis reactions for alkaloid synthesis .
Q. What mechanisms underlie the anticancer activity of bispidinone analogs, and how can structure-activity relationships (SARs) guide optimization?
Bispidinone derivatives (e.g., B16) induce S-phase arrest and mitochondrial apoptosis in HeLa cells. Key SAR insights include:
- Electron-withdrawing groups : Nitro-substituted aryl rings (e.g., 2,4,6,8-tetranitrophenyl) enhance pro-apoptotic activity by increasing electrophilicity and mitochondrial membrane disruption .
- Conformational rigidity : Chair-boat conformations improve target binding affinity, as shown by reduced IC values (e.g., 8.2 μM for B16 vs. >50 μM for flexible analogs) .
Q. How can conflicting crystallographic and computational data on substituent orientations be resolved?
Discrepancies arise when bulky substituents (e.g., tetraaryl groups) adopt unexpected orientations to minimize strain. Strategies include:
- Dynamic NMR : Assesses conformational exchange in solution (e.g., coalescence temperatures for axial-equatorial aryl flipping) .
- DFT calculations : Compare computed vs. experimental torsion angles to identify dominant steric/electronic factors. For example, propeller-like aryl arrangements in pentasubstituted derivatives are stabilized by dispersive interactions .
Q. What strategies mitigate challenges in separating diastereomeric mixtures during asymmetric synthesis?
- Chiral auxiliaries : Use enantiopure starting materials (e.g., dimethyl L-tartrate) to bias cyclization pathways .
- Chromatography-free purification : Exploit differential solubility (e.g., selective crystallization of cis/trans isomers from ethanol/water) .
- Kinetic resolution : Enzymatic or catalytic asymmetric reactions favor one diastereomer .
Methodological Considerations
Q. Experimental Design for Assessing Biological Activity
Q. Data Contradictions in Synthetic Yield Optimization
- Case study : Low yields (<30%) in Hofmann reactions of CDMA to gabapentin may arise from competing hydrolysis. Mitigation includes:
- pH control : Maintain alkaline conditions (pH >12) to favor amide degradation over ester hydrolysis .
- Temperature modulation : Gradual heating (40–60°C) reduces byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
